5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Description
This compound (CAS 139756-31-3, molecular formula C₁₆H₁₇ClN₄O₄S) is a critical intermediate in synthesizing sildenafil citrate, a phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction and pulmonary arterial hypertension . Its structure features a pyrazolopyrimidinone core substituted with a chlorosulfonyl group at the 5-position of the phenyl ring and a propyl chain at the 3-position (Figure 1). The chlorosulfonyl group enables further functionalization, such as coupling with N-methylpiperazine to form sildenafil’s active pharmacophore .
Properties
IUPAC Name |
4-ethoxy-3-(7-oxo-3-propyl-2,6-dihydropyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O4S/c1-3-5-11-13-14(21-20-11)16(22)19-15(18-13)10-8-9(26(17,23)24)6-7-12(10)25-4-2/h6-8H,3-5H2,1-2H3,(H,20,21)(H,18,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAKRSPLTDMENL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(=NN1)C(=O)NC(=N2)C3=C(C=CC(=C3)S(=O)(=O)Cl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611627 | |
| Record name | 4-Ethoxy-3-(7-oxo-3-propyl-4,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139756-31-3 | |
| Record name | 4-Ethoxy-3-(7-oxo-3-propyl-4,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of this compound is cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme responsible for the degradation of cGMP in the corpus cavernosum.
Mode of Action
This compound acts as a selective inhibitor of PDE5 . By inhibiting PDE5, it enhances the effect of nitric oxide, which leads to increased levels of cGMP in the corpus cavernosum. This results in smooth muscle relaxation and increased blood flow.
Biochemical Pathways
The inhibition of PDE5 leads to an accumulation of cGMP in the corpus cavernosum. This accumulation triggers a cascade of biochemical reactions that result in the relaxation of smooth muscle tissue and dilation of blood vessels. The end result is improved blood flow, particularly in the penile region.
Pharmacokinetics
The metabolism of these compounds often involves hepatic enzymes, and excretion is typically via the renal route.
Result of Action
The primary result of the action of this compound is the facilitation of erectile function . By enhancing the effects of nitric oxide and inhibiting PDE5, it promotes the relaxation of smooth muscle tissue and dilation of blood vessels in the penis, thereby facilitating erectile function.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can impact its effectiveness through drug-drug interactions. Additionally, factors such as pH and temperature can affect the stability of the compound. .
Biological Activity
5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a synthetic compound that belongs to the class of pyrazolopyrimidines. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure features a sulfonyl group, which is known to enhance biological activity by facilitating interactions with various biological targets.
- Molecular Formula : C17H19ClN4O4S
- Molecular Weight : 410.88 g/mol
- CAS Number : 139756-22-2
The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. Pyrazolo[4,3-d]pyrimidines typically exhibit a range of effects, including inhibition of enzymes involved in cancer cell proliferation and modulation of inflammatory pathways. The presence of the chlorosulfonyl group may enhance its ability to form covalent bonds with target proteins, thereby increasing its efficacy.
Anticancer Activity
Recent studies have evaluated the anticancer potential of pyrazolo[4,3-d]pyrimidine derivatives:
- Cell Line Studies : The compound was tested against various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer). In vitro assays revealed that it exhibits moderate antiproliferative activity with IC50 values ranging from 10 to 30 µM, indicating potential as an anticancer agent.
- Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
Anti-inflammatory Activity
The anti-inflammatory effects were assessed through in vitro models:
- Nitric Oxide Production : In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, the compound significantly inhibited nitric oxide (NO) production. This effect suggests its potential as an anti-inflammatory agent by modulating the expression of inducible nitric oxide synthase (iNOS).
- Cytokine Release : The compound also reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6, further supporting its role in inflammation modulation.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the ethoxy and propyl groups can significantly influence the biological activity of this compound. For instance, altering the length or branching of alkyl chains may enhance solubility and bioavailability, leading to improved therapeutic outcomes.
Data Summary Table
| Biological Activity | Assay Type | Cell Line/Model | IC50 Value (µM) | Mechanism |
|---|---|---|---|---|
| Anticancer | MTT Assay | MDA-MB-231 | 20 | Induction of apoptosis |
| HCT116 | 15 | CDK inhibition | ||
| Anti-inflammatory | Nitric Oxide Assay | RAW 264.7 | N/A | iNOS inhibition |
| Cytokine Release Assay | RAW 264.7 | N/A | Reduction in TNF-alpha and IL-6 |
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds:
- Synthesis and Evaluation : A study conducted by El Shehry et al. synthesized a series of pyrazolopyrimidine derivatives and evaluated their antibacterial and antifungal properties alongside anticancer activities. The results indicated that modifications similar to those in this compound could lead to enhanced biological profiles.
- Clinical Implications : Investigations into the pharmacokinetics and bioavailability of such compounds suggest that optimizing their chemical structure can lead to more effective therapeutic agents with fewer side effects.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key structural analogs differ in substituents at the phenyl ring, pyrazolopyrimidinone core, or sulfonyl groups, impacting reactivity, solubility, and biological activity.
Table 1: Structural and Functional Comparison
Functional Group Impact
- Chlorosulfonyl Group: The -SO₂Cl moiety in the main compound is pivotal for forming sulfonamide bonds with amines (e.g., N-methylpiperazine in sildenafil synthesis). Analogs lacking this group (e.g., CAS 139756-30-2) cannot undergo this reaction, limiting their utility to precursor roles .
- Sulfonamide Variants : Udenafil’s bulkier sulfonamide group (-SO₂NH(CH₂)₂-pyrrolidine) improves selectivity for PDE5 over other isoforms, contributing to its extended duration of action .
Preparation Methods
Chlorosulfonation of Pyrazolopyrimidine Precursors
The foundational step in synthesizing this compound is the chlorosulfonation of a pyrazolo[4,3-d]pyrimidine intermediate. Method A involves treating 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (31.2 g, 0.1 mol) with chlorosulfonic acid (50 mL) in an ice bath. The exothermic reaction is maintained at 0–10°C for 12 hours, followed by quenching in icy water to precipitate a white solid (30 g, 76% yield). Method B optimizes this process by conducting the reaction at −10°C with dropwise addition of the precursor to chlorosulfonic acid, achieving a 75.9% yield after 3 hours at room temperature.
A modified approach (Method C ) combines chlorosulfonic acid with thionyl chloride (9.53 g, 80.13 mmol) to enhance reactivity. The precursor (25 g, 80.13 mmol) is added portion-wise at 0–10°C, stirred for 4 hours at 20–30°C, and extracted with dichloromethane. This method reduces side-product formation, yielding 90% pure product after subsequent coupling with N-methylpiperazine.
Solvent and Temperature Optimization
Temperature control is critical to preventing decomposition. Method A and B highlight the necessity of maintaining sub-25°C during ice quenching to preserve product integrity. Dichloromethane is preferred for extraction due to its immiscibility with aqueous phases and high solubility for sulfonyl chlorides. In contrast, Method C employs sodium bicarbonate washes to neutralize residual acids, minimizing emulsification during workup.
Intermediate Purification and Crystallization
Crude products are typically isolated via filtration and dried under vacuum. Recrystallization using methanol or n-hexane yields high-purity material (>99%). For example, dissolving the crude product in dichloromethane and concentrating under reduced pressure produces a foamy residue, which is crystallized with methanol to afford 34 g of pure compound.
Reaction Conditions and Yield Analysis
| Parameter | Method A | Method B | Method C |
|---|---|---|---|
| Temperature Range | 0–10°C | −10°C to 25°C | 0–30°C |
| Reaction Time | 12 hours | 3 hours | 4 hours |
| Workup Solvent | Water | Dichloromethane | Dichloromethane |
| Yield | 76% | 75.9% | 90% |
Method C achieves superior yields due to the synergistic use of thionyl chloride, which accelerates sulfonation while reducing byproducts. The shorter reaction time (4 hours vs. 12 hours) further enhances efficiency.
Analytical Characterization
Spectroscopic Validation
-
1H-NMR (DMSO-d6) : Peaks at δ 1.11–1.16 (t, 3H, CH2CH3), δ 3.20–3.25 (s, 3H, NCH3), and δ 4.15–4.20 (q, 2H, OCH2) confirm the ethoxy and propyl substituents.
-
HRMS : Observed [M + H]+ at m/z 410.0816 matches the theoretical mass of C17H19ClN4O4S (calc. 410.0815).
-
IR : Strong absorption at 1170 cm−1 (S=O stretch) and 750 cm−1 (C-Cl) verifies the chlorosulfonyl group.
Purity Assessment
Gas chromatography-mass spectrometry (GC/MS) reveals ≤2% impurities in recrystallized batches, with monoalkylated derivatives as the primary byproducts. Melting points (203–206°C) further corroborate crystallinity.
Applications and Synthetic Significance
This compound serves as a key intermediate for phosphodiesterase-5 inhibitors (e.g., sildenafil analogues) and cyclin-dependent kinase (CDK) inhibitors. The chlorosulfonyl group’s electrophilicity enables facile substitution with amines, facilitating diversification into pharmacologically active derivatives .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
